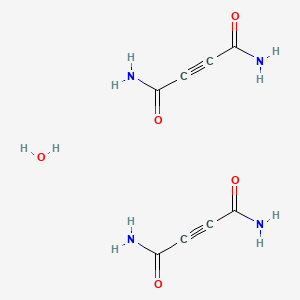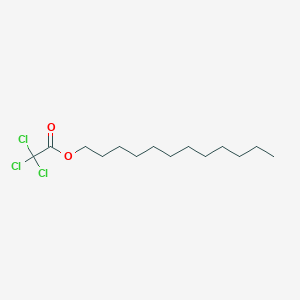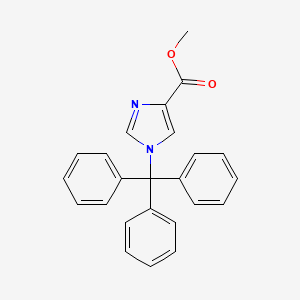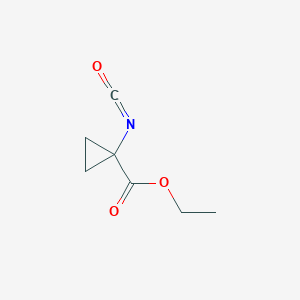
Trimethoxy-acetic acid hydrazide
Overview
Description
Trimethoxy-acetic acid hydrazide is a chemical compound with the formula C5H12N2O4 . It is used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of Trimethoxy-acetic acid hydrazide and its derivatives has been reported in several studies . For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .
Molecular Structure Analysis
The molecular structure of Trimethoxy-acetic acid hydrazide can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .
Chemical Reactions Analysis
Trimethoxy-acetic acid hydrazide can participate in various chemical reactions. For instance, cyanoacetohydrazides can be used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of Trimethoxy-acetic acid hydrazide can be inferred from related compounds. For instance, acyl hydrazides display a number of interesting chemical properties, such as an acidic proton, a relatively weak N–N bond, an acyl group, a carbamate functionality, and often form a stable crystalline solid .
Mechanism of Action
While the specific mechanism of action for Trimethoxy-acetic acid hydrazide is not explicitly mentioned in the search results, it’s worth noting that many hydrazide derivatives exhibit various biological activities . For instance, some hydrazide derivatives have shown antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Safety and Hazards
Safety data sheets provide information on the potential hazards of chemical compounds. For instance, Acetic acid hydrazide, a related compound, is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and is suspected of causing genetic defects and cancer . Similar safety and hazard information should be sought for Trimethoxy-acetic acid hydrazide.
properties
IUPAC Name |
2,2,2-trimethoxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4/c1-9-5(10-2,11-3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXQWXYXAMXTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NN)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy-acetic acid hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Chloropyridin-2-yl)oxy]aniline](/img/structure/B3371564.png)












![Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-](/img/structure/B3371671.png)